molecular formula C9H14N2O4 B1526392 Tert-butyl 3,5-dioxopiperazine-1-carboxylate CAS No. 501127-89-5

Tert-butyl 3,5-dioxopiperazine-1-carboxylate

Cat. No.: B1526392
CAS No.: 501127-89-5
M. Wt: 214.22 g/mol
InChI Key: RUVRAIGXERUAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,5-dioxopiperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate protective group and two ketone moieties at the 3- and 5-positions of the piperazine ring. This structure serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its tert-butyl group enhances solubility and stability during synthetic processes, while the dioxo groups influence reactivity, enabling downstream functionalization.

Key synthetic routes involve protection/deprotection strategies, as demonstrated in and , where tert-butyl 4-(5-(benzyloxy)pyrimidin-2-yl)-3,5-dioxopiperazine-1-carboxylate (compound 32) was synthesized via silica gel chromatography (38% yield) and subsequently deprotected with trifluoroacetic acid (TFA) to yield 1-(5-(benzyloxy)pyrimidin-2-yl)piperazine-2,6-dione (55% yield) .

Properties

IUPAC Name

tert-butyl 3,5-dioxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-4-6(12)10-7(13)5-11/h4-5H2,1-3H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVRAIGXERUAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: TBD serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its structural features facilitate various chemical transformations, such as oxidation and reduction reactions.
  • Reaction Mechanisms Studies: Researchers utilize TBD to study reaction mechanisms due to its ability to undergo nucleophilic substitution and other reactions, providing insights into fundamental chemical processes.

Biology

  • Enzyme Inhibition Studies: TBD has been investigated for its potential to inhibit specific enzymes, making it useful in drug development. For instance, studies have shown that TBD can inhibit carboxylesterase (CaE), a key enzyme in drug metabolism.
  • Biochemical Assays: The compound is employed in biochemical assays to probe enzyme activities and interactions with biological targets. Its ability to modulate enzyme functions can lead to the development of new therapeutic agents.

Industry

  • Intermediate in Pharmaceutical Production: TBD is utilized as an intermediate in the synthesis of various pharmaceuticals, contributing to the production of drugs with therapeutic effects.
  • Specialty Chemicals Production: The compound is also used in manufacturing specialty chemicals, which are essential in various industrial applications.

Data Table: Summary of Applications

Application AreaSpecific UseDescription
ChemistryBuilding BlockPrecursor for complex molecule synthesis
Reaction MechanismsStudy of fundamental chemical processes
BiologyEnzyme InhibitionInhibitor of carboxylesterase (CaE)
Biochemical AssaysProbing enzyme activities
IndustryPharmaceutical IntermediateSynthesis of therapeutic agents
Specialty ChemicalsManufacturing of industrial chemicals

Case Study 1: Inhibition of Carboxylesterase

A study focused on TBD's derivatives revealed that specific modifications increased its inhibitory potency against CaE. Kinetic analysis indicated mixed-type inhibition, supported by molecular docking studies that showed favorable interactions within the enzyme's active site. This research highlights TBD's potential as a lead compound for developing enzyme inhibitors used in treating metabolic disorders.

Case Study 2: Antioxidant Activity

Another investigation assessed the radical-scavenging capabilities of TBD using the ABTS assay. Results indicated that TBD not only inhibited oxidative processes but also provided protective effects against cellular damage induced by reactive oxygen species (ROS). This suggests its potential application in developing antioxidants for health-related products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The piperazine core allows diverse functionalization. Key analogs include:

a) Methyl-Substituted Piperazine Carbamates
  • Examples :
    • (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 180975-66-0)
    • tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 438049-91-3)
  • These compounds exhibit high structural similarity (1.00 similarity score) to the parent dioxo derivative .
b) Heteroaromatic-Substituted Derivatives
  • Example : tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11)
  • Synthesis : Prepared via palladium-catalyzed cross-coupling (XPhos ligand, Na₂CO₃, acetonitrile/water) .
  • Applications : Thiadiazole and pyridine moieties enhance interactions with biological targets, making such derivatives valuable in kinase inhibitor development.
c) Deprotected Dioxopiperazines
  • Example : 1-(5-(benzyloxy)pyrimidin-2-yl)piperazine-2,6-dione
  • Properties : Removal of the tert-butyl group (via TFA) increases polarity, facilitating participation in nucleophilic reactions. ¹H NMR data (δ 8.55 ppm for aromatic protons) confirm structural integrity post-deprotection .

Reactivity and Stability

  • Tert-butyl 3,5-dioxopiperazine-1-carboxylate : Stable under standard conditions but labile to strong acids (e.g., TFA) .
  • Methylated Analogs : Enhanced steric protection may improve stability against enzymatic degradation, a desirable trait in prodrug design .

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Starting from piperazine or a substituted piperazine derivative.
  • Introduction of keto groups at the 3 and 5 positions via oxidation or cyclization steps.
  • Protection of the nitrogen at position 1 with a tert-butyl carbamate group (Boc protection).
  • Purification and isolation of the target compound.

Detailed Preparation Methods

Boc Protection of Piperazine Nitrogen

  • Reagents: Piperazine or substituted piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Conditions: The reaction is typically performed in an inert solvent like dichloromethane at temperatures ranging from 0 °C to room temperature.
  • Outcome: Selective formation of tert-butyl 3-aminopiperidine-1-carboxylate derivatives has been reported, which is a crucial intermediate for further oxidation to dioxopiperazine derivatives.

Introduction of Keto Groups (3,5-Dioxo Functionalization)

  • Oxidation or Cyclization: The 3,5-dioxopiperazine ring can be formed by oxidation of the piperazine ring or by cyclization reactions involving appropriate precursors.
  • Example: Enzyme-mediated selective ester hydrolysis followed by decarboxylation has been used to afford enantiomerically enriched products with keto functionalities.
  • Alternative Methods: Chemical oxidation using reagents such as phosphorus halides or thionyl chloride may be employed to introduce keto groups, followed by protection steps.

Transesterification and Deprotection Steps

  • Transesterification reactions can be used to modify ester groups on the piperazine ring, facilitating the formation of the dioxopiperazine structure.
  • Deprotection of carbamate groups at specific positions can be selectively achieved by controlling reaction temperature (0 to 160 °C, preferably 50 to 120 °C) and reaction time (15 minutes to 12 hours), monitored by chromatographic techniques.

Representative Preparation Protocol (Based on Patent Literature)

Step Reagents/Conditions Description Outcome/Yield
1 Piperazine + di-tert-butyl dicarbonate, triethylamine, DCM, 0–25 °C Boc protection of nitrogen at position 1 tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate intermediate
2 Selective oxidation (enzyme-mediated or chemical) Introduction of keto groups at positions 3 and 5 Formation of 3,5-dioxopiperazine ring
3 Transesterification or ester hydrolysis Modification of ester groups to facilitate ring closure Intermediate esters or acids
4 Controlled deprotection (temperature and time controlled) Removal of protecting groups at specific sites Pure tert-butyl 3,5-dioxopiperazine-1-carboxylate
5 Purification by crystallization or chromatography Isolation of final product High purity compound

Analytical and Monitoring Techniques

  • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress and purity.
  • Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and substitution pattern.
  • Crystallization: Used for final purification to achieve high purity.

Research Findings and Optimization Notes

  • Reaction times and temperatures are critical for selective deprotection and avoiding side reactions.
  • The choice of base and solvent influences yield and selectivity in Boc protection and subsequent steps.
  • Enzymatic methods offer enantiomeric enrichment and milder reaction conditions but may require optimization for scale-up.
  • Industrially advantageous methods focus on high yield, minimal purification steps, and environmentally benign reagents.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Notes
Boc Protection Temperature 0–25 °C Room temperature preferred
Boc Protection Time 1–4 hours Monitored by TLC or HPLC
Oxidation Method Enzyme-mediated or chemical oxidants Enzymatic for enantiomeric purity
Deprotection Temperature 50–120 °C Controlled to avoid overreaction
Deprotection Time 30 minutes to 5 hours Depends on temperature and reagent amount
Solvents Dichloromethane, ethyl acetate Inert solvents preferred
Bases Triethylamine, other organic bases For Boc protection and deprotection

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3,5-dioxopiperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes reacting tert-butyl carbamate derivatives with appropriately substituted piperazine precursors under inert atmospheres to prevent oxidation. Solvent choice (e.g., tetrahydrofuran) and temperature control (e.g., 0°C for 2 hours) are critical for yield optimization. Post-reaction purification via silica gel chromatography ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation, particularly for verifying tert-butyl and piperazine ring substituents. High-performance liquid chromatography (HPLC) with UV detection confirms purity (>97%), while mass spectrometry provides molecular weight validation. Cross-referencing spectral data with computational simulations enhances accuracy .

Q. How should this compound be stored to ensure long-term stability?

Store the compound in a dark, inert atmosphere (e.g., under argon or nitrogen) at room temperature. Avoid exposure to moisture or acidic/basic conditions, as these may hydrolyze the tert-butyloxycarbonyl (Boc) protecting group. Stability studies recommend periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies involving this compound derivatives?

Contradictions often arise from variations in substituent positioning or stereochemistry. Use systematic SAR protocols:

  • Modify substituents (e.g., benzyl, halogen, or trifluoromethyl groups) while maintaining the Boc-protected piperazine core.
  • Employ orthogonal assays (e.g., receptor binding vs. cellular activity) to differentiate pharmacokinetic and pharmacodynamic effects.
  • Validate findings with computational docking studies to correlate structural motifs with biological targets .

Q. How can computational methods enhance the design of this compound derivatives with improved binding affinity?

Quantum chemical calculations (e.g., density functional theory) predict electronic and steric effects of substituents. Molecular dynamics simulations model interactions with biological targets (e.g., enzymes or receptors). Machine learning algorithms trained on experimental binding data can prioritize high-probability candidates for synthesis .

Q. What experimental approaches address discrepancies in reaction yields during scale-up synthesis?

Yield inconsistencies often stem from heat or mass transfer limitations. Implement:

  • Microfluidic reactors to maintain precise temperature and mixing conditions.
  • Real-time reaction monitoring via inline spectroscopy (e.g., Raman) to identify intermediates.
  • Design of experiments (DoE) frameworks to optimize parameters like solvent ratios and catalyst loading .

Q. How can this compound be modified to study its role in multi-target drug discovery?

Introduce bioisosteric replacements (e.g., replacing the tert-butyl group with cyclopropane) to alter lipophilicity. Incorporate fluorescent or radioactive tags for tracking target engagement in cellular models. Use click chemistry to generate combinatorial libraries for high-throughput screening .

Methodological Notes

  • Data Validation : Cross-validate spectral and chromatographic data across multiple batches to ensure reproducibility.
  • Contradiction Management : Use meta-analysis frameworks to reconcile conflicting results, prioritizing datasets with rigorous controls .
  • Ethical Compliance : Adhere to guidelines prohibiting non-research uses, as the compound is not FDA-approved for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,5-dioxopiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,5-dioxopiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.